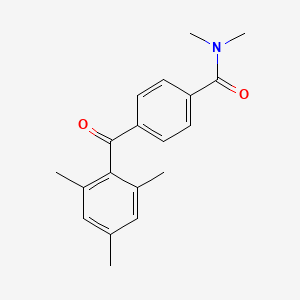
3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one, also known as apigenin-7,4'-dimethyl ether, is a flavonoid compound that has gained attention for its potential therapeutic benefits. This compound is found in various plants, including parsley, chamomile, and celery. In recent years, researchers have been studying the synthesis, mechanism of action, and physiological effects of 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one.
Mecanismo De Acción
The mechanism of action of 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one is not yet fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects through the inhibition of various signaling pathways, including the NF-κB and PI3K/Akt pathways.
Biochemical and Physiological Effects:
Studies have reported that 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one exhibits various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antioxidant properties. This compound has also been shown to regulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one in lab experiments include its potential therapeutic benefits and its ability to inhibit the growth of cancer cells. However, limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
Future research on 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one could focus on its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies could also investigate the mechanism of action of this compound and its potential side effects. Additionally, research could focus on developing more efficient methods for synthesizing 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one and improving its solubility in water.
Métodos De Síntesis
The synthesis of 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one has been achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. One study reported the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction between 4-hydroxy-3-methoxybenzaldehyde and 5-methyl-2-(phenylthio)-1,3-dioxane-4-one in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one has been studied for its potential therapeutic benefits in various scientific research applications. One study reported that this compound exhibits anti-inflammatory and anti-cancer properties. Another study reported that 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one has the potential to inhibit the growth of breast cancer cells.
Propiedades
IUPAC Name |
3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(14-7-3-2-4-8-14)12-23-19(24-13-20)16-11-22-17-10-6-5-9-15(17)18(16)21/h2-11,19H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPWQQCHFCZJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=COC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-chloro-4-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5698585.png)

![6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5698595.png)


![ethyl 4-{[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]amino}benzoate](/img/structure/B5698625.png)


![8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5698647.png)
![2-[(diethylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5698662.png)



